6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid

Antileishmanial N-substituted thienopyridine Structure-activity relationship

6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid (CAS 165947-51-3) is a bicyclic heterocyclic building block featuring a tetrahydrothieno[2,3-c]pyridine core with a Boc-protected secondary amine at the 6-position and a free carboxylic acid at the 2-position. The thieno[2,3-c]pyridine scaffold presents a hydrogen bond donor–acceptor hinge-binding motif that mimics ATP in kinase active sites, making it a privileged starting point for ATP-competitive inhibitor design.

Molecular Formula C13H17NO4S
Molecular Weight 283.342
CAS No. 165947-51-3
Cat. No. B595486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid
CAS165947-51-3
Molecular FormulaC13H17NO4S
Molecular Weight283.342
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2)C(=O)O
InChIInChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-8-6-9(11(15)16)19-10(8)7-14/h6H,4-5,7H2,1-3H3,(H,15,16)
InChIKeyFMXNLUVFVPLYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid (CAS 165947-51-3): Protected Building Block for Kinase-Focused Libraries


6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid (CAS 165947-51-3) is a bicyclic heterocyclic building block featuring a tetrahydrothieno[2,3-c]pyridine core with a Boc-protected secondary amine at the 6-position and a free carboxylic acid at the 2-position [1]. The thieno[2,3-c]pyridine scaffold presents a hydrogen bond donor–acceptor hinge-binding motif that mimics ATP in kinase active sites, making it a privileged starting point for ATP-competitive inhibitor design [2]. The Boc group enables modular N-functionalization after deprotection, while the carboxylic acid allows amide coupling or esterification without disturbing the protected amine.

Why Generic Substitution Fails for 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid (CAS 165947-51-3)


Compounds sharing the tetrahydrothieno[2,3-c]pyridine core are not functionally interchangeable because small structural variations—regioisomerism of the carboxylic acid, N-protecting group identity, and ring saturation state—directly determine downstream synthetic utility and biological activity [1]. For instance, the N-Boc derivative serves as a stable, storable precursor, whereas its N-benzyl analogs show improved antiparasitic potency but are more complex to purify [2]. Attempting to substitute the 3-carboxylic acid regioisomer (CAS 889939-56-4) for the 2-carboxylic acid isomer would redirect amide coupling vectors and alter kinase hinge-binding geometry [1].

Quantitative Differentiation Evidence for 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid (CAS 165947-51-3)


N-Boc vs. N-Benzyl Substitution: Potency and Selectivity Shifts in Antileishmanial Assays

In a head-to-head comparison within the thieno[2,3-c]pyridine series, N-Boc derivatives (exemplified by compounds 2a–i) showed only modest activity against Leishmania spp., with only 4 of 9 N-Boc derivatives achieving IC50 < 10 µM [1]. Replacing the Boc group with a benzyl group (compounds 3a–i) significantly improved antipromastigote activity, with compound 3f exhibiting IC50 values of 0.83–1.13 µM against intracellular amastigotes, comparable to amphotericin B but with a 250-fold higher selectivity index [1]. This demonstrates that the Boc-protected intermediate serves as a critical starting point for generating substantially more active analogs through a single-step N-deprotection and alkylation sequence.

Antileishmanial N-substituted thienopyridine Structure-activity relationship

Regioisomeric Carboxylic Acid Position: 2-COOH vs. 3-COOH Scaffolds

The 2-carboxylic acid regioisomer (CAS 165947-51-3) places the carboxylate directly on the thiophene ring, enabling amide bond formation at a position that projects substituents toward the solvent-exposed region in ATP-mimetic kinase inhibitors [1]. In contrast, the 3-carboxylic acid regioisomer (CAS 889939-56-4) orients any coupled fragment in a different vector, which may attenuate hinge-region hydrogen bonding [2]. X-ray structures of thieno[2,3-c]pyridine-2-carboxamides bound to GRK2 confirm that the 2-carboxamide NH forms a key hydrogen bond with the kinase hinge backbone carbonyl, an interaction that cannot be replicated by the 3-substituted isomer [2]. While no direct biochemical comparison of the two Boc-protected regioisomers has been published, the crystallographic data provide a structural basis for selecting the 2-carboxylic acid isomer for kinase programs.

Regioisomerism Kinase inhibitor design Hinge-binding motif

Boc Protection Strategy: Selective N-Functionalization vs. Directly Active Scaffolds

The Boc protecting group on the tetrahydrothieno[2,3-c]pyridine nitrogen enables selective deprotection under mild acidic conditions (TFA or HCl/dioxane) without affecting the carboxylic acid, allowing for postsynthetic diversification of the amine [1]. This is evidenced by the antileishmanial optimization campaign where Boc deprotection followed by N-benzylation produced derivatives with improved activity profiles [2]. Alternative N-acyl derivatives (e.g., acetyl, benzoyl) cannot be selectively removed in the presence of the acid-labile Boc group, limiting synthetic flexibility. The Boc derivative thus occupies a unique niche as a bifunctional building block: it can be coupled via the acid while the amine remains protected, then deprotected for a second diversification step [1].

Protecting group strategy Synthetic intermediate Parallel library synthesis

Physicochemical Baseline: Computed Drug-Likeness Parameters

The target compound exhibits computed physicochemical properties that position it as a lead-like fragment or building block: XLogP3 of 2.2, topological polar surface area (TPSA) of 95.08 Ų, molecular weight of 283.35 g/mol, and 1 hydrogen bond donor [1]. These values fall within the fragment-like rule-of-three space (MW < 300, cLogP ≤ 3, HBD ≤ 2, TPSA < 120), indicating that derivatives built from this scaffold are likely to maintain favorable oral bioavailability parameters [2]. In contrast, the fully aromatic thieno[2,3-c]pyridine-2-carboxylic acid (CAS 478149-00-7, MW 179.20, XLogP3 1.7) is less lipophilic and lacks the saturated ring that improves solubility and reduces aromatic ring count, a known liability for developability [2].

Physicochemical properties Lead-likeness ADME prediction

Best Research and Industrial Application Scenarios for 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid (CAS 165947-51-3)


Building Block for ATP-Competitive Kinase Inhibitor Libraries (GRK2, CDK8, COT)

The thieno[2,3-c]pyridine-2-carboxylic acid scaffold, when elaborated via amide coupling at the 2-position, delivers potent kinase inhibitors that engage the hinge region through hydrogen bonds from the carboxamide NH and the pyridine nitrogen [1]. The Boc-protected amine can be deprotected post-coupling and further derivatized to optimize kinase selectivity and pharmacokinetic properties, as demonstrated in the GRK2 inhibitor optimization campaign [1].

Precursor for N-Substituted Antileishmanial Agents

This compound is the direct synthetic precursor for generating N-benzyl-thieno[2,3-c]pyridine analogs that exhibit sub-micromolar antileishmanial activity and 250-fold selectivity over mammalian cells [2]. Boc deprotection followed by N-alkylation constitutes a two-step sequence from this building block to lead compounds, making it a strategic procurement choice for neglected tropical disease drug discovery programs [2].

Intermediate for Tetrahydrothienopyridine-Based BChE Inhibitors for Alzheimer's Disease

Tetrahydrothienopyridine derivatives have been optimized to achieve BChE inhibitory activity as low as IC50 = 10.5 ± 5.0 nM (eqBChE) with >65,000-fold selectivity over AChE [3]. The 2-carboxylic acid serves as a versatile handle for introducing diverse amine or alcohol substituents that modulate cholinesterase potency and neuroprotective properties [3].

Scaffold for Adenosine A1 Receptor Allosteric Modulators

Microwave-assisted aromatization of tetrahydrothieno[2,3-c]pyridine derivatives has been employed to generate thieno[2,3-c]pyridines that act as allosteric enhancers at the adenosine A1 receptor, a target for neuropathic pain [4]. The Boc-protected 2-carboxylic acid provides a stable, storable intermediate that can be aromatized or retained in its saturated form for SAR exploration [4].

Quote Request

Request a Quote for 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.